molecular formula C25H22FN3O3S2 B2982221 N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 922625-97-6

N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2982221
CAS RN: 922625-97-6
M. Wt: 495.59
InChI Key: JONVEEFJCJTZDC-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases. In

Scientific Research Applications

Mycobacterium Tuberculosis Inhibition

Research into thiazole-aminopiperidine hybrid analogues has led to the discovery of compounds with significant activity against Mycobacterium tuberculosis. These compounds, designed through molecular hybridization, have been evaluated for their ability to inhibit Mycobacterium smegmatis GyrB ATPase and DNA gyrase in Mycobacterium tuberculosis, showcasing promising antituberculosis activity without cytotoxicity at relevant concentrations (V. U. Jeankumar et al., 2013).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of substituted 2-aminobenzothiazoles derivatives have been conducted to address the global health problem of antimicrobial resistance. These studies have identified compounds with potent activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), illustrating a new avenue for the design and synthesis of benzothiazole derivatives with enhanced antimicrobial properties (D. G. Anuse et al., 2019).

Anticancer Activity

Fluoro-substituted benzothiazoles have been investigated for their anticancer activity. Specifically, the synthesis of novel fluoro-substituted benzo[b]pyrans demonstrated significant anti-lung cancer activity. These compounds, upon further modification, showed promising results against various human cancer cell lines, highlighting the potential of fluoro-substituted benzothiazoles in cancer therapy (A. G. Hammam et al., 2005).

Fluorescent Probe Development

The design of reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols has been facilitated by compounds with similar structural motifs. These probes, incorporating electron-withdrawing groups and resonance structures, offer finely tunable spectroscopic properties and high selectivity, enabling sensitive and quantitative detection of thiophenols in environmental and biological samples (Z. Wang et al., 2012).

Synthesis Methodology Enhancement

Advancements in synthetic methodologies have been achieved through the exploration of novel reaction pathways and compound structures similar to N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. These methodologies facilitate the efficient synthesis of complex molecular architectures, contributing to the broader field of organic synthesis and chemical biology (Jung Lee et al., 1999).

properties

IUPAC Name

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O3S2/c26-21-9-6-10-22-23(21)27-25(33-22)29(17-18-7-2-1-3-8-18)24(30)19-11-13-20(14-12-19)34(31,32)28-15-4-5-16-28/h1-3,6-14H,4-5,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONVEEFJCJTZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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